Cas no 480-56-8 (Lecanoric acid)

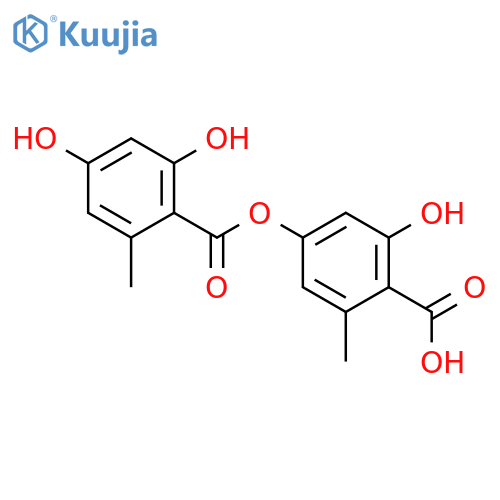

Lecanoric acid structure

Lecanoric acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2,4-dihydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester

- Lecanoric acid

- 4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid

- LECANORIC ACID(SH)

- LECANORIC ACID(SH) PrintBack

- 2,4-Dihydroxy-6-methylbenzoic acid 4-carboxy-3-hydroxy-5-methylphenyl ester

- lecanolic acid

- lecanoric aicd

- Lecanorsaeure

- 4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-6-methylbenzoic acid

- NSC-249981

- KBio2_000979

- NS00134214

- .beta.-Resorcylic acid, 6-methyl-, 4-(6-methyl-.beta.-resorcylate)

- Benzoic acid,4-dihydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester

- NCGC00095468-02

- Spectrum2_000211

- Spectrum_000499

- SPBio_000221

- AKOS015916261

- CS-0024095

- KBioSS_000979

- starbld0009608

- Spectrum4_001485

- KBio3_001123

- NCGC00095468-03

- SMR001215955

- 4-10-00-01527 (Beilstein Handbook Reference)

- Spectrum5_000189

- Orsellinate depside

- HY-N3394

- SR-01000841840

- AC-20266

- DivK1c_006246

- KBioGR_002089

- CHEMBL1451874

- SPECTRUM200070

- UNII-D0M65TKS0F

- NSC249981

- SCHEMBL3797774

- C02868

- Benzoic acid, 2,4-dihydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester

- SR-01000841840-2

- NSC 249981

- 1ST179361

- 480-56-8

- BRD-K77578964-001-02-8

- Lecanoricacid

- SDCCGMLS-0066390.P001

- BRN 2172778

- LMPK13080001

- beta-Resorcylic acid, 6-methyl-, 4-(6-methyl-beta-resorcylate) (7CI,8CI); NSC 249981

- Spectrum3_000162

- KBio2_003547

- .beta.-Resorcylic acid, 4-(6-methyl-.beta.-resorcylate)

- o-orsellinate depside

- MLS000563107

- 4-((2,4-Dihydroxy-6-methylbenzoyl)oxy)-2-hydroxy-6-methylbenzoic acid

- KBio2_006115

- beta-Resorcylic acid, 6-methyl-, 4-(6-methyl-beta-resorcylate)

- CCG-38414

- NCGC00095468-01

- Q27098274

- -Resorcylic acid, 6-methyl-, 4-(6-methyl--resorcylate) (7CI,8CI); NSC 249981

- KBio1_001190

- DTXSID60197384

- CHEBI:15871

- BSPBio_001623

- SpecPlus_000150

- D0M65TKS0F

- MLSMR

- DA-74939

- 4-(6-Methyl-ss-resorcylate)-6-methyl-ss-resorcylic acid

- Orsellinic acid depside

- lecanorate

- DTXCID70119875

- Benzoic acid, 2,4-dihydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester (9CI)

- 2,4-Dihydroxy-6-methylbenzoate 4-carboxy-3-hydroxy-5-methylphenyl ester

- Lecanate

- O-Orsellinic acid depside

- Lecanic acid

-

- インチ: InChI=1S/C16H14O7/c1-7-3-9(17)5-11(18)14(7)16(22)23-10-4-8(2)13(15(20)21)12(19)6-10/h3-6,17-19H,1-2H3,(H,20,21)

- InChIKey: HEMSJKZDHNSSEW-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C)C(C(OC2C=C(C)C(C(=O)O)=C(O)C=2)=O)=C(O)C=1

計算された属性

- せいみつぶんしりょう: 318.07400

- どういたいしつりょう: 318.073953

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 452

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 124

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 175-176ºC

- ふってん: 557.1±50.0 °C at 760 mmHg

- フラッシュポイント: 208.3±23.6 °C

- 屈折率: 1.675

- PSA: 124.29000

- LogP: 2.33760

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Lecanoric acid セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Lecanoric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L55970-5mg |

O-orsellinate depside |

480-56-8 | 5mg |

¥3200.0 | 2022-04-27 | ||

| TargetMol Chemicals | TN4424-1 mL * 10 mM (in DMSO) |

Lecanoric acid |

480-56-8 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 2240 | 2023-09-15 | |

| TRC | L213795-1mg |

Lecanoric acid |

480-56-8 | 1mg |

$ 745.00 | 2022-06-04 | ||

| TRC | L213795-5mg |

Lecanoric acid |

480-56-8 | 5mg |

$ 2475.00 | 2022-06-04 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20622-5mg |

Lecanoric Acid |

480-56-8 | 98% | 5mg |

¥8124.00 | 2023-09-09 | |

| BioAustralis | BIA-L1669-1mg |

Lecanoric acid |

480-56-8 | >95% by HPLC | 1mg |

$225.00 | 2024-07-19 | |

| BioAustralis | BIA-L1669-5mg |

Lecanoric acid |

480-56-8 | >95% by HPLC | 5mg |

$790.00 | 2024-07-19 | |

| A2B Chem LLC | AG17574-1mg |

LECANORIC ACID |

480-56-8 | ≥95% | 1mg |

$175.00 | 2024-04-19 | |

| TRC | L213795-2.5mg |

4-((2,4-dihydroxy-6-methylbenzoyl)oxy)-2-hydroxy-6-methylbenzoic acid |

480-56-8 | 2.5mg |

$173.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20622-1mg |

Lecanoric Acid |

480-56-8 | 98% | 1mg |

¥2187.00 | 2023-09-09 |

Lecanoric acid 関連文献

-

Peter Spiteller Nat. Prod. Rep. 2015 32 971

-

Marjorie Bruder,Gina Polo,Daniela B. B. Trivella Nat. Prod. Rep. 2020 37 488

-

4. 328. A new synthesis of diploschistesic acidT. R. Seshadri,G. B. Venkatasubramanian J. Chem. Soc. 1959 1658

-

S. E. Jorge-Villar,I. Miralles,C. Capel Ferrón,V. Hernández Anal. Methods 2011 3 2783

480-56-8 (Lecanoric acid) 関連製品

- 479-20-9(ATRANORIN)

- 436-32-8(Diffractaic acid)

- 168899-58-9(3-Acetoxy-2-methylbenzoic acid)

- 570-10-5(EVERNIC ACID)

- 6520-83-8(Ethyl 2-methoxy-6-methylbenzoate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 68551-17-7(Isoalkanes, C10-13)

推奨される供給者

Amadis Chemical Company Limited

(CAS:480-56-8)Lecanoric acid

清らかである:99%

はかる:5mg

価格 ($):205